



Application Notes and Protocols for TDN-345 in Assessing Neurological Deficits

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TDN-345 is an investigational neuroprotective agent with potential therapeutic applications in mitigating neurological deficits arising from ischemic events and neurodegenerative conditions. These application notes provide a comprehensive overview of preclinical protocols to assess the efficacy of TDN-345 in rodent models of neurological injury. The methodologies described herein cover behavioral, motor, and sensory function assessments, alongside recommendations for biomarker analysis.

The precise mechanism of action for TDN-345 is under investigation, with preclinical evidence suggesting modulation of intracellular calcium homeostasis and inhibition of glycogen synthase kinase-3 (GSK-3) signaling pathways, both of which are implicated in neuronal cell death and dysfunction.[1][2][3][4]

Data Presentation

The following tables summarize expected quantitative outcomes from the described experimental protocols, comparing a vehicle-treated group with a TDN-345-treated group in a rodent model of focal cerebral ischemia.

Table 1: Modified Neurological Severity Score (mNSS) Assessment



Time Point	Vehicle-Treated (Mean Score ± SD)	TDN-345-Treated (Mean Score ± SD)
24 hours post-injury	12.5 ± 1.8	9.2 ± 2.1
7 days post-injury	10.2 ± 2.3	6.5 ± 1.9
14 days post-injury	8.9 ± 2.5	4.8 ± 1.7
28 days post-injury	7.5 ± 2.8	3.1 ± 1.5

Scores range from 0 (normal) to 18 (maximal deficit).[5][6]

Table 2: Rotarod Motor Coordination Test

Time Point	Vehicle-Treated (Latency to Fall, seconds ± SD)	TDN-345-Treated (Latency to Fall, seconds ± SD)
Baseline (pre-injury)	185.7 ± 25.3	188.2 ± 23.9
7 days post-injury	75.4 ± 15.8	125.9 ± 20.1
14 days post-injury	98.6 ± 18.2	150.3 ± 22.5
28 days post-injury	115.1 ± 20.5	168.7 ± 24.8

Table 3: Adhesive Removal Test for Sensorimotor Function

Time Point	Vehicle-Treated (Time to Remove, seconds ± SD)	TDN-345-Treated (Time to Remove, seconds ± SD)
Baseline (pre-injury)	8.2 ± 2.1	8.5 ± 1.9
7 days post-injury	25.6 ± 5.4	15.3 ± 4.1
14 days post-injury	20.1 ± 4.9	11.8 ± 3.5
28 days post-injury	16.8 ± 4.2	9.7 ± 2.8

Table 4: Biomarker Analysis from Brain Tissue Homogenate (28 days post-injury)



Biomarker	Vehicle-Treated (Relative Expression ± SD)	TDN-345-Treated (Relative Expression ± SD)
Glial Fibrillary Acidic Protein (GFAP)	2.8 ± 0.6	1.5 ± 0.4
Ionized calcium-binding adapter molecule 1 (Iba1)	3.1 ± 0.7	1.8 ± 0.5
Brain-Derived Neurotrophic Factor (BDNF)	0.6 ± 0.2	1.2 ± 0.3

Experimental Protocols Animal Model of Focal Cerebral Ischemia

A common model to induce neurological deficits is the middle cerebral artery occlusion (MCAO) model in rodents.

- Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of oxygen and nitrous oxide.
- · Surgical Procedure:
 - Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the distal ECA and the proximal CCA.
 - Insert a silicone-coated monofilament into the ICA via an incision in the ECA stump.
 - Advance the filament until it occludes the origin of the middle cerebral artery (MCA).
 - After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
- Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.

Modified Neurological Severity Score (mNSS)



The mNSS is a composite scoring system to evaluate motor, sensory, reflex, and balance deficits.[5][6][7][8]

- Procedure:
 - Motor Tests (6 points):
 - Raising the rat by the tail (0-3 points for flexion of forelimbs and hindlimbs).
 - Placing the rat on the floor (0-3 points for circling behavior).
 - Sensory Tests (2 points):
 - Visual and tactile placing tests (0-1 point each).
 - Beam Balance Test (6 points):
 - Ability to traverse a narrow wooden beam (0-6 points based on performance).
 - Reflexes and Abnormal Movements (4 points):
 - Pinna reflex, corneal reflex, startle reflex (0-1 point each).
 - Seizure, myoclonus, or myodystonia (0-1 point).
- Scoring: A total score is calculated out of a maximum of 18. A higher score indicates a more severe neurological deficit.

Rotarod Test

This test assesses motor coordination and balance.[9][10][11][12][13]

- Apparatus: An automated rotarod unit with a rotating rod.
- Procedure:
 - Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.



- Training: Train the animals on the rotarod at a constant speed (e.g., 5 rpm) for 5 minutes for 2-3 consecutive days before baseline measurement.
- Testing:
 - Place the animal on the rod.
 - Start the rotation, accelerating from 4 to 40 rpm over 5 minutes.
 - Record the latency to fall from the rod.
 - Perform three trials with a 15-20 minute inter-trial interval.

Adhesive Removal Test

This test evaluates sensorimotor deficits.[14][15][16][17][18]

- Materials: Small adhesive labels (e.g., 3mm diameter dots).
- Procedure:
 - Acclimation: Acclimate the animal to the testing environment (e.g., a clear cage) for 1-2 minutes.
 - Testing:
 - Place an adhesive label on the plantar surface of each forepaw.
 - Return the animal to the testing cage.
 - Record the time it takes for the animal to notice and then remove the adhesive label from each paw.
 - A cut-off time (e.g., 120 seconds) should be set.

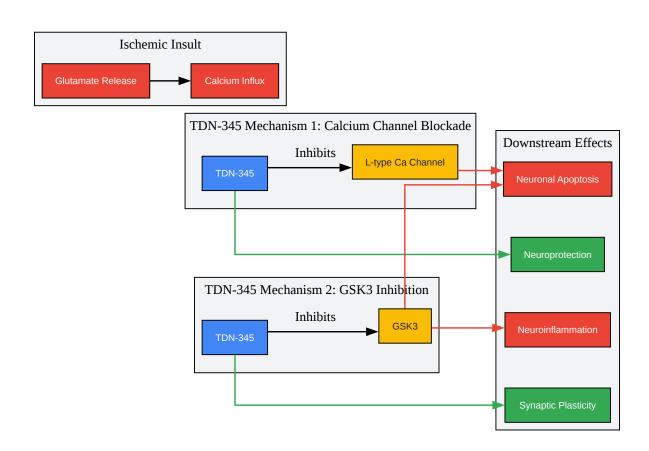
Biomarker Analysis

• Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue from the ischemic hemisphere.



- · Western Blotting or ELISA:
 - Homogenize the brain tissue in lysis buffer.
 - Determine the protein concentration of the lysate.
 - Perform Western blotting or ELISA to quantify the expression levels of key biomarkers such as GFAP (astrocyte activation), Iba1 (microglial activation), and BDNF (neurotrophic support).

Visualizations Signaling Pathways





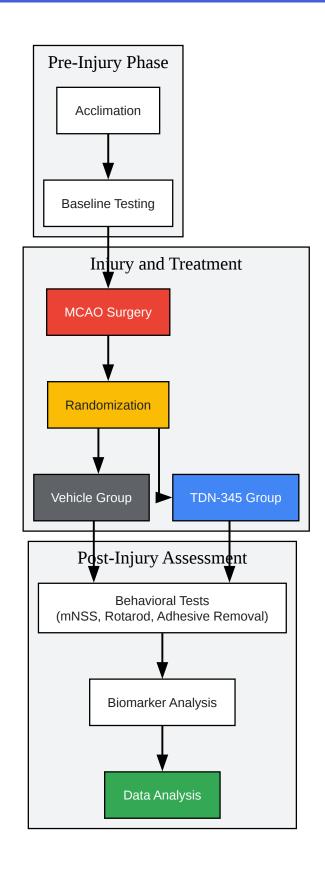


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Caption: Hypothetical signaling pathways of TDN-345.

Experimental Workflow





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Caption: Experimental workflow for assessing TDN-345 efficacy.



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